molecular formula C32H29N3O4S B607224 SERCA2a activator 1

SERCA2a activator 1

Cat. No.: B607224
M. Wt: 551.7 g/mol
InChI Key: DBGJRQXKIIMWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SERCA2a activator 1 is a compound known for its ability to activate the sarco/endoplasmic reticulum Ca2±dependent ATPase 2a (SERCA2a). This activation decreases the inhibition by phospholamban and enhances the systolic and diastolic functions of the heart . It is primarily used in research related to heart failure and other cardiac conditions.

Chemical Reactions Analysis

SERCA2a activator 1 undergoes various chemical reactions, including:

Scientific Research Applications

SERCA2a activator 1 has several scientific research applications:

Mechanism of Action

SERCA2a activator 1 exerts its effects by binding to phospholamban, a regulatory protein that inhibits SERCA2a. By binding to phospholamban, this compound attenuates this inhibition, leading to increased ATPase activity and enhanced calcium uptake into the sarcoplasmic reticulum. This results in improved systolic and diastolic functions of the heart .

Comparison with Similar Compounds

SERCA2a activator 1 is unique compared to other similar compounds due to its selective activation of SERCA2a without affecting other ATPases. Similar compounds include:

These compounds highlight the specificity and potential therapeutic benefits of this compound in cardiac research and treatment.

Properties

IUPAC Name

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJRQXKIIMWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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